Physicochemical Properties of the Octahydropyrrolo[3,4-c]pyrrole Core: A Technical Guide for Drug Development Professionals
Physicochemical Properties of the Octahydropyrrolo[3,4-c]pyrrole Core: A Technical Guide for Drug Development Professionals
Introduction
The octahydropyrrolo[3,4-c]pyrrole, also known as 3,7-diazabicyclo[3.3.0]octane, is a saturated bicyclic heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the development of novel therapeutic agents. This core is a key component in a variety of biologically active molecules, demonstrating its versatility as a privileged scaffold in drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties of the octahydropyrrolo[3,4-c]pyrrole core, along with experimental protocols and its relevance in specific signaling pathways, to aid researchers and drug development professionals in their endeavors.
Physicochemical Data Summary
The following tables summarize the key physicochemical properties of the octahydropyrrolo[3,4-c]pyrrole core. It is important to note that some of the available data are predicted values, which provide useful estimates, while experimentally determined values are also included where available.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂ | [1][2] |
| Molar Mass | 112.17 g/mol | [1][2] |
| Appearance | Colorless block crystalline solid or clear solution | [3][4] |
| Density | 0.975 g/cm³ | [3][4] |
| Boiling Point | 194 °C | [3][4] |
| Melting Point | Approximately 155-157 °C | [3] |
| Flash Point | 90 °C | [3][4] |
| Vapor Pressure | 0.456 mmHg at 25°C | [3] |
| Refractive Index | 1.476 | [3][4] |
Table 2: Solubility and Partitioning Properties
| Property | Value | Source(s) |
| Water Solubility | Soluble | [3] |
| Alcohol Solubility | Soluble | [3] |
| Ether Solubility | Soluble | [3] |
| Predicted LogP | -0.6 | [1] |
| Predicted pKa | 11.23 ± 0.20 | [3][5] |
| Polar Surface Area | 24.06 Ų | [4] |
Experimental Protocols
Detailed experimental methodologies are crucial for the accurate determination of the physicochemical properties of novel compounds. Below are generalized protocols for key experiments applicable to the octahydropyrrolo[3,4-c]pyrrole core.
Synthesis of the Octahydropyrrolo[3,4-c]pyrrole Core
The synthesis of the octahydropyrrolo[3,4-c]pyrrole core can be achieved through various synthetic routes, often involving multi-step processes. One common approach involves the 1,3-dipolar cycloaddition reaction.[6][7]
General Procedure for Synthesis via 1,3-Dipolar Cycloaddition:
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Generation of Azomethine Ylide: An appropriate α-amino acid ester is reacted with an aldehyde in a suitable solvent (e.g., toluene) to generate an azomethine ylide in situ.
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Cycloaddition: The generated azomethine ylide undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as an N-substituted maleimide.
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Reaction Conditions: The reaction mixture is typically heated under reflux for an extended period (e.g., 24 hours).
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Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate. The crude product is then purified using column chromatography to yield the octahydropyrrolo[3,4-c]pyrrole derivative.[6] Subsequent deprotection steps may be necessary to obtain the unsubstituted core.
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Potentiometric Titration Method:
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Sample Preparation: A precisely weighed amount of octahydropyrrolo[3,4-c]pyrrole is dissolved in deionized water to create a solution of known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) of known concentration.
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pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added incrementally.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of LogP
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties.
Shake-Flask Method:
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Partitioning: A known amount of the octahydropyrrolo[3,4-c]pyrrole is dissolved in a biphasic system of n-octanol and water.
-
Equilibration: The mixture is shaken vigorously to ensure thorough mixing and then allowed to stand for a period to allow for phase separation and equilibrium to be reached.
-
Concentration Measurement: The concentration of the compound in both the n-octanol and water phases is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
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Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.
Equilibrium Shake-Flask Method:
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Saturation: An excess amount of the octahydropyrrolo[3,4-c]pyrrole is added to a known volume of water in a sealed container.
-
Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.
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Separation: The undissolved solid is removed by filtration or centrifugation.
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Quantification: The concentration of the dissolved compound in the clear aqueous solution is determined using an appropriate analytical method (e.g., HPLC, LC-MS).
Role in Signaling Pathways
The octahydropyrrolo[3,4-c]pyrrole core serves as a rigid scaffold for the development of potent and selective ligands for various G-protein coupled receptors (GPCRs). Derivatives of this core have been notably successful as antagonists for the histamine H4 receptor and the orexin-2 receptor.
Histamine H4 Receptor Antagonism
The histamine H4 receptor is primarily expressed on cells of the immune system and is involved in inflammatory responses. Antagonists of the H4 receptor are being investigated for the treatment of inflammatory conditions such as allergic rhinitis, asthma, and dermatitis.
Upon binding of histamine, the H4 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on cellular functions, including chemotaxis and cytokine release. Octahydropyrrolo[3,4-c]pyrrole-based antagonists block the binding of histamine to the H4 receptor, thereby inhibiting this signaling cascade and mitigating the inflammatory response.
Orexin-2 Receptor Antagonism
Orexin receptors (OX1R and OX2R) are involved in the regulation of wakefulness, appetite, and reward. Orexin-2 receptor (OX2R) antagonists are of particular interest for the treatment of insomnia.
The binding of orexin peptides to the OX2R activates Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium concentration and activation of protein kinase C (PKC), resulting in neuronal excitation and the promotion of wakefulness. Octahydropyrrolo[3,4-c]pyrrole-based antagonists competitively block the orexin peptides from binding to the OX2R, thus suppressing this wake-promoting signaling pathway and facilitating the onset and maintenance of sleep.
Conclusion
The octahydropyrrolo[3,4-c]pyrrole core represents a valuable scaffold in modern drug discovery, offering a rigid and three-dimensional framework for the design of potent and selective ligands. A thorough understanding of its physicochemical properties is paramount for the successful development of drug candidates. This guide provides a foundational understanding of these properties, along with standardized experimental protocols and the biological context of its derivatives. As research in this area continues, the octahydropyrrolo[3,4-c]pyrrole core is poised to be a key building block in the development of next-generation therapeutics.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile Preparation of 3,7-Diazabicyclo[3.3.0]octane and 3,7,10-Triheterocyclic [3.3.3]Propellane Ring Systems from 1,5-Diazacyclooctane 3,7-Derivatives(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. WO2016078108A1 - Method for synthesizing 3-methyl-3,7-diazabicyclo[3.3.0]octane pharmaceutical intermediate - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. conservancy.umn.edu [conservancy.umn.edu]
